D,L-Azetidine-2-carboxylic Acid-d4
Description
Significance of Non-Proteogenic Amino Acid Analogs in Mechanistic Biology
Non-proteogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. mdpi.com Despite not being primary components of proteins, NPAAs play a wide array of significant roles in biological systems. They can act as metabolic intermediates, signaling molecules, and even as defense compounds in plants against herbivores. mdpi.com
In mechanistic biology, synthetic NPAAs are powerful tools for probing protein structure and function. By introducing analogues of natural amino acids into proteins, researchers can investigate the specific roles of those residues in protein folding, stability, and catalytic activity. biorxiv.org The structural similarity of many NPAAs to their proteinogenic counterparts allows them to be accepted by the cellular machinery of protein synthesis, leading to their incorporation into polypeptide chains. mdpi.com This misincorporation can induce conformational changes, providing insights into the structural tolerance and functional consequences of amino acid substitutions. nih.gov
Role of Deuterium (B1214612) Labeling in Investigating Amino Acid Metabolism and Protein Dynamics
Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tracer in biochemical research. Due to its greater mass compared to protium (B1232500) (¹H), its incorporation into molecules can be readily detected by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes deuterium labeling an invaluable method for studying the metabolism of amino acids and the dynamics of proteins.
When a deuterated compound is introduced into a biological system, its journey can be tracked, providing a detailed picture of metabolic pathways, including the rates of synthesis and degradation of amino acids and proteins. In NMR spectroscopy, the use of deuterated solvents like deuterium oxide (D₂O) is common. nih.gov Furthermore, the substitution of hydrogen with deuterium can have subtle effects on the physical properties of molecules, which can be exploited to study protein folding and dynamics.
Historical Context of Azetidine-2-carboxylic Acid Research as a Proline Mimic
Azetidine-2-carboxylic acid (A2C) is a non-proteogenic amino acid that serves as a structural analogue of the proteinogenic amino acid proline. wikipedia.org First isolated from the lily-of-the-valley (Convallaria majalis) in 1955, A2C quickly garnered interest due to its biological activity. wikipedia.org Its structural similarity to proline, differing only by the four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring, allows it to act as a proline mimic. wikipedia.orgmdpi.com
This mimicry enables A2C to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline. nih.govresearchgate.net The incorporation of A2C can disrupt protein structure and function, an effect that has been studied in various organisms, including bacteria and rabbits. researchgate.netnih.gov For instance, research has shown that A2C can be incorporated into hemoglobin and that this incorporation is competitive with proline. researchgate.net These studies have established A2C as a valuable tool for investigating the role of proline in protein structure, particularly in proline-rich proteins like collagen. The ability of A2C to be misincorporated has been leveraged to understand the consequences of altering protein architecture. nih.gov
Overview of Research Domains Utilizing D,L-Azetidine-2-carboxylic Acid-d4
The primary application of this compound stems from its nature as a stable isotope-labeled (SIL) compound. Its key research domains are in analytical chemistry and synthetic biochemistry.
Analytical Chemistry: this compound serves as an internal standard in quantitative analysis using mass spectrometry. clearsynth.com In such applications, a known quantity of the deuterated standard is added to a sample. Since the deuterated and non-deuterated versions of the molecule have nearly identical chemical properties, they behave similarly during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer. This allows for precise quantification of the unlabeled azetidine-2-carboxylic acid in a sample by comparing its signal intensity to that of the known amount of the deuterated internal standard. This technique is crucial for accurate measurements in complex biological matrices.
Synthetic Biochemistry and Mechanistic Studies: As a labeled analogue of azetidine-2-carboxylic acid, the deuterated form is a useful intermediate in the synthesis of labeled polypeptides. clearsynth.com By incorporating this compound into a peptide, researchers can use techniques like NMR or mass spectrometry to track the peptide or to probe its structure and dynamics. For example, in NMR spectroscopy, the presence of deuterium can simplify complex spectra or be used in specific experiments to determine molecular structures and conformations. In one study, a deuterated standard, 3-(trimethylsilyl)-propionic acid, d4 sodium salt, was used as a chemical shift standard in NMR analysis of the enzymatic reaction of azetidine-2-carboxylate, which was conducted in D₂O. nih.gov While this is a different deuterated compound, it highlights the utility of such standards in NMR-based metabolic studies.
Properties
Molecular Formula |
C₄H₃D₄NO₂ |
|---|---|
Molecular Weight |
105.13 |
Synonyms |
(+)-2-Azetidinecarboxylic Acid-d4; Azetidine Carboxylic Acid-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Azetidine 2 Carboxylic Acid Analogues
Strategies for Stereoselective Synthesis of Azetidine-2-carboxylic Acid-d4
The creation of stereochemically defined deuterated compounds is crucial for their application in fields like mechanistic studies and as internal standards. Several strategies have been developed to control the stereochemistry during the synthesis of azetidine-2-carboxylic acid and its deuterated analogues.
De Novo Synthesis from Deuterated Precursors
De novo synthesis, or starting from simple, readily available deuterated molecules, offers a direct route to complex deuterated structures. One common approach begins with the cyclization of a suitably protected α-amino acid that has a leaving group in the γ-position. chemrxiv.org For the synthesis of deuterated analogues, this would involve using a deuterated starting material. For instance, a synthesis of L-azetidine-2-carboxylic acid has been achieved from γ-butyrolactone through bromination, esterification, cyclization, and hydrogenation. researchgate.netresearchgate.net To produce a deuterated version, deuterated reagents would be introduced at the appropriate steps.
Another strategy involves the use of a chiral auxiliary, such as (S)-α-methylbenzylamine, to guide the stereochemical outcome. researchgate.net An efficient synthesis of (S)-azetidine-2-carboxylic acid with high enantiomeric excess was achieved in five steps from malonic ester intermediates. nih.gov A key step in this process is the formation of the four-membered azetidine (B1206935) ring. nih.gov
Enzymatic and Chemoenzymatic Deuteration Approaches
Enzymatic and chemoenzymatic methods provide a highly selective means of introducing deuterium (B1214612). researchgate.net Enzymes, due to their inherent chirality, can catalyze reactions with high stereoselectivity. For example, L-azetidine-2-carboxylate hydrolase, an enzyme found in Pseudomonas sp. strain A2C, catalyzes the ring opening of L-azetidine-2-carboxylate. researchgate.netnih.gov While this is a degradation pathway, the reverse reaction or the use of engineered enzymes could potentially be harnessed for the synthesis of deuterated azetidine-2-carboxylic acid.
Recently, the biosynthesis of L-azetidine-2-carboxylic acid has been achieved in Escherichia coli through metabolic engineering, providing a sustainable route for its production. nih.gov This biological system could potentially be adapted for the production of deuterated analogues by feeding the engineered E. coli with deuterated precursors.
Azetidine-2-carboxylic acid synthases, which catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM), have also been identified in bacteria. nih.govnih.gov These enzymes could be exploited for the in vitro or in vivo synthesis of deuterated azetidine-2-carboxylic acid by using deuterated SAM.
Chemical Transamination Methods for Alpha-Deuteration
Chemical transamination reactions offer a route to introduce deuterium at the α-position of amino acids. organic-chemistry.org This typically involves the reaction of an α-keto acid with an amino group donor. For the synthesis of α-deuterated azetidine-2-carboxylic acid, a corresponding α-keto precursor would be required. The development of asymmetric biomimetic transamination using chiral pyridoxamine (B1203002) catalysts has enabled the synthesis of various peptides with excellent enantioselectivity. nih.gov This methodology could be adapted for the deuteration of α-keto amides, which are precursors to amino acids. nih.gov
Leucine dehydrogenase has been shown to catalyze a transamination-like reaction for the co-synthesis of α-amino acids and α-keto acids. mdpi.com This enzymatic approach could potentially be utilized with a deuterated ammonia (B1221849) source to introduce deuterium at the α-position.
Flow Chemistry Applications in Deuterated Compound Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering advantages such as enhanced efficiency, scalability, and safety. ansto.gov.aucolab.wsnih.gov This technique allows for precise control over reaction parameters like temperature and time, which can improve selectivity and minimize decomposition, especially in high-temperature deuteration reactions. ansto.gov.au
Continuous-flow systems can be used for H-D exchange reactions using heavy water (D₂O) as the deuterium source, often with a heterogeneous catalyst like platinum on alumina. tn-sanso.co.jp Microwave-assisted flow synthesis has also been developed for the preparation of deuterated aromatic compounds. tn-sanso.co.jp Furthermore, flow chemistry enables the safe, on-demand generation of deuterium gas (D₂) through the electrolysis of D₂O, which can then be used in deuteration reactions. nih.gov This approach has been successfully applied to the deuteration of chalcones. nih.gov
Regioselective Deuterium Incorporation Techniques for D,L-Azetidine-2-carboxylic Acid-d4
Achieving regioselectivity, the ability to introduce deuterium at a specific position within a molecule, is critical for creating precisely labeled compounds.
Site-Selective Alpha-Deuteration
The α-position of azetidine-2-carboxylic acid is a key site for deuteration. An efficient method for the synthesis of α-deuterated α-amino esters has been developed using a hydrogen isotope exchange reaction in D₂O with 2-hydroxynicotinaldehyde (B1277654) as a catalyst. nih.gov This method demonstrates broad substrate scope and high deuterium incorporation under mild conditions. nih.gov The catalyst plays a crucial role in stabilizing the carbanion intermediate and increasing the acidity of the α-C-H bond. nih.gov
Another approach for selective deuteration is through the reductive deuteration of carboxylic acid derivatives. mdpi.com For example, α,α-dideuterio alcohols can be synthesized from acyl chlorides using samarium(II) iodide and D₂O. mdpi.com This method exhibits excellent functional group tolerance and high deuterium incorporation. mdpi.com A similar strategy could potentially be applied to a suitable precursor to achieve α-deuteration of azetidine-2-carboxylic acid.
Decarboxylative deuteration of aliphatic carboxylic acids using synergistic photoredox and hydrogen atom transfer (HAT) catalysis provides a mild and precise method for deuterium incorporation. rsc.org This technique allows for high levels of deuteration at predicted sites, even in complex molecules. rsc.org
Beta-Deuteration Strategies
Achieving site-selective deuteration at the Cβ position of amino acids like azetidine-2-carboxylic acid presents a significant synthetic challenge. nih.gov Traditional methods often involve multi-step syntheses starting from specifically deuterated building blocks or employ radical deuteration techniques. nih.gov However, recent advancements in biocatalysis offer more direct and efficient routes.
Enzymatic methods, leveraging the capabilities of certain proteins, have emerged as a powerful tool for hydrogen-deuterium (H/D) exchange. nih.govresearchgate.net A notable strategy involves a dual-protein catalytic system. For instance, the combination of an aminotransferase (DsaD) and a smaller partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govresearchgate.net The mechanism allows for high levels of deuterium incorporation. By manipulating the reaction conditions, such as performing a subsequent "washout" step using only the DsaD enzyme in H₂O, it is possible to remove the Cα deuterium, resulting in an amino acid exclusively deuterated at the Cβ position. nih.gov
This enzymatic approach provides a high degree of site-selectivity and stereoselectivity, which is often difficult to achieve through conventional chemical synthesis. nih.govacs.org While these studies focus on various amino acids, the principles are applicable to the synthesis of Cβ-deuterated azetidine-2-carboxylic acid. nih.govresearchgate.net
Purification and Isotopic Purity Assessment for this compound
Following synthesis, rigorous purification and detailed analysis are imperative to ensure the chemical and isotopic integrity of this compound.
Chromatographic Separation Techniques for Deuterated Analogs
Chromatography is an essential tool for the purification of deuterated compounds and for separating them from their non-deuterated (protiated) counterparts. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. nih.govmedicalbiophysics.bgrochester.edu
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for the separation of amino acids and their analogues. medicalbiophysics.bghplc.eu This technique separates molecules based on their hydrophobicity. The high resolving power of RP-HPLC allows for the separation of compounds with very subtle structural differences, such as the presence of deuterium atoms. hplc.eu The "chromatographic isotope effect" can sometimes be observed, where the deuterated analogue elutes at a slightly different time than the unlabeled compound due to the minor physical property differences conferred by the heavier isotope. acs.orgnih.gov
Gas Chromatography (GC) is another powerful separation technique, often coupled with a mass spectrometer (GC-MS) for analysis. nih.govrochester.edu For volatile or derivatized amino acids, GC can provide excellent separation of isotopic forms. nih.govnih.gov The choice of the stationary phase within the GC column is critical for achieving optimal separation. rochester.edu
Interactive Table: Chromatographic Separation Techniques Below is a summary of chromatographic techniques used for separating deuterated analogs.
| Technique | Principle | Application for Deuterated Analogs | Key Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of deuterated amino acids and peptides from reaction mixtures. medicalbiophysics.bghplc.eu | High resolution can separate closely related isotopologues. hplc.eu The isotope effect may alter retention times. acs.org |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis and separation of volatile or derivatized deuterated compounds. nih.govrochester.edu | Can be used to enhance the detection of ²H-labeling by capitalizing on isotope fractionation during elution. nih.gov |
| Ion-Exchange Chromatography | Separation based on net charge. | Used for the separation of amino acids from complex mixtures, including protein hydrolysates. medicalbiophysics.bg | The charge of the amino acid is pH-dependent. |
Spectroscopic Methods for Deuterium Position and Isotopic Enrichment Verification
Spectroscopic techniques are indispensable for confirming the precise location of deuterium atoms and quantifying the level of isotopic enrichment. rsc.org The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation.
Proton NMR (¹H NMR): The incorporation of deuterium at a specific position is confirmed by the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. nih.gov
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.orgsigmaaldrich.com A peak in the ²H NMR spectrum provides unambiguous evidence of deuteration at a specific chemical environment, confirming the position of the label. nih.govwikipedia.org Although it has a similar chemical shift range to ¹H NMR, the signals are typically broader. huji.ac.il
Two-Dimensional (2D) NMR: Advanced 2D NMR experiments, such as heteronuclear shift correlation (HETCOR), can be used to definitively establish the location of deuterium atoms, especially in complex molecules or to determine the stereochemistry of the label. cdnsciencepub.com
Mass Spectrometry (MS): MS is the gold standard for determining isotopic purity and enrichment. rsc.org It separates ions based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HR-MS): This technique provides highly accurate mass measurements, allowing for the clear differentiation between the deuterated molecule and its unlabeled counterpart. rsc.org By analyzing the isotopic distribution in the mass spectrum, the percentage of isotopic enrichment can be accurately calculated. rsc.orgacs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. nih.gov It is widely used to measure isotopic enrichment in complex biological samples. nih.govacs.org
Interactive Table: Spectroscopic Verification Methods The following table outlines the key spectroscopic methods for analyzing this compound.
| Method | Information Provided | Key Features |
| ¹H NMR | Confirms deuterium incorporation via signal disappearance. nih.gov | Routinely used; provides structural context. |
| ²H NMR | Directly detects deuterium, confirming its presence and position. nih.govwikipedia.org | Unambiguous verification of deuteration. sigmaaldrich.com |
| 2D NMR | Determines stereochemistry and precise location of deuterium labels. cdnsciencepub.com | Provides detailed structural and positional information. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio to determine isotopic enrichment. rsc.orgnih.gov | The primary method for quantifying isotopic purity. rsc.org |
| High-Resolution MS (HR-MS) | Provides highly accurate mass data for calculating isotopic enrichment. rsc.org | High precision and accuracy in enrichment calculation. acs.org |
Advanced Analytical Methodologies Employing D,l Azetidine 2 Carboxylic Acid D4
Mass Spectrometry-Based Quantification Utilizing D,L-Azetidine-2-carboxylic Acid-d4 as an Internal Standard
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements. sigmaaldrich.com this compound, with its molecular weight of 105.13 g/mol , is an ideal internal standard for the quantification of its unlabeled counterpart, azetidine-2-carboxylic acid. clearsynth.commedchemexpress.comclearsynth.com The deuterium (B1214612) labels render the molecule chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing analytical error. sigmaaldrich.com
LC-MS/MS Applications in Metabolomics and Proteomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in metabolomics and proteomics, offering high sensitivity and selectivity for the analysis of complex biological mixtures. sigmaaldrich.comnih.gov The use of this compound as an internal standard is critical in these applications for the accurate quantification of azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like sugar beets and lily of the valley. wikipedia.orgnih.govhmdb.ca
In metabolomics, this deuterated standard enables the precise measurement of azetidine-2-carboxylic acid levels in various biological matrices. sigmaaldrich.com In proteomics, it facilitates the study of protein structure and function, particularly when investigating the misincorporation of this proline analog. researchgate.netnih.gov LC-MS/MS methods, often employing multiple reaction monitoring (MRM), are optimized to specifically detect the mass transitions of both the analyte and its deuterated internal standard. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Chiral stationary phase columns (e.g., CROWNPAK CR-I(+)) or HILIC columns sigmaaldrich.comshimadzu.com |
| Mobile Phase | A: Acetic acid in water; B: Methanol in acetonitrile (B52724) nih.gov |
| Flow Rate | 0.25 - 0.4 mL/min nih.govnih.gov |
| Gradient | Gradient elution is typically used for optimal separation nih.govnih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Analyte-specific precursor ion → product ion |
Quantitative Analysis of Amino Acid Misincorporation
Azetidine-2-carboxylic acid is known to be mistakenly incorporated into proteins in place of proline, which can lead to altered protein structure and function. wikipedia.orgnih.govmdpi.com This misincorporation can have toxic effects on organisms. wikipedia.orgnih.gov Quantifying the extent of this misincorporation is crucial for toxicological studies and for understanding the biochemical consequences.
This compound is instrumental in developing robust quantitative assays for this purpose. By using it as an internal standard, researchers can accurately measure the amount of azetidine-2-carboxylic acid released from protein hydrolysates via LC-MS/MS. nih.gov This approach allows for the determination of the precise ratio of misincorporated azetidine-2-carboxylic acid to proline within a protein, providing critical data on the fidelity of protein synthesis. nih.govresearchgate.net Studies have shown that the presence of azetidine-2-carboxylic acid can competitively inhibit the incorporation of proline. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing this compound Metabolic Fates
NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure and dynamics. The use of deuterium-labeled compounds like this compound provides a unique window into metabolic pathways. escholarship.org Deuterium's low natural abundance means that the signals from the labeled tracer are easily distinguished from the background, enabling its metabolic fate to be tracked with high precision. escholarship.org
¹H and ¹³C NMR for Structural Elucidation and Deuterium Localization
¹H (proton) and ¹³C NMR are fundamental techniques for determining the structure of organic molecules. princeton.edu For this compound, the absence of proton signals at the deuterated positions in the ¹H NMR spectrum confirms the location of the deuterium labels. nih.gov The chemical shifts in the ¹³C NMR spectrum are also informative, though the effect of deuterium substitution is typically small. wisc.edu These spectra are essential for verifying the identity and isotopic purity of the labeled compound before its use in metabolic studies. clockss.orgchemicalbook.com
Table 2: Typical NMR Chemical Shifts for Azetidine-2-carboxylic Acid
| Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|
| ¹H | ~4.15 (dd, 1H, 2-H), 3.0-3.2 (m, 2H, 4-H), 1.9-2.16 (m, 2H, 3-H) nih.gov | D₂O nih.govspectrabase.com |
| ¹³C (Carboxyl) | 170-185 princeton.eduwisc.edu | DMSO-d6 princeton.edu |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions. The deuterated positions in this compound would show an absence of corresponding signals in the ¹H NMR spectrum.
Advanced NMR Techniques for Metabolic Flux Analysis with Deuterated Tracers
Metabolic flux analysis (MFA) is a quantitative approach to studying the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers, including deuterated compounds, are central to MFA. nih.govresearchgate.net By introducing this compound into a biological system, researchers can follow the path of the deuterium atoms as the molecule is metabolized.
Advanced NMR techniques, such as 2D NMR (e.g., HMBC, TOCSY), can be used to identify the metabolic products of this compound and determine the positions of the deuterium atoms within these new molecules. princeton.edu This information provides detailed insights into the enzymatic reactions and metabolic pathways involved in the breakdown and transformation of azetidine-2-carboxylic acid. nih.gov For example, NMR has been used to identify 2-hydroxy-4-aminobutyrate as a metabolite of azetidine-2-carboxylic acid in certain bacteria. nih.gov This allows for the mapping of metabolic networks and the quantification of fluxes through different pathways. nih.govnih.gov
Chromatographic Techniques for Separation and Detection of this compound
Chromatography is essential for the separation of this compound from complex mixtures prior to its detection and quantification. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the need for chiral separation or high-throughput screening.
High-performance liquid chromatography (HPLC) is a widely used technique. For chiral separation of D- and L-isomers of azetidine-2-carboxylic acid, specialized chiral columns are employed. shimadzu.comresearchgate.net For non-chiral applications, hydrophilic interaction liquid chromatography (HILIC) is effective for retaining and separating polar compounds like amino acids. sigmaaldrich.comresearchgate.net Gas chromatography (GC) can also be used, typically after derivatization of the amino acid to increase its volatility. researchgate.net The separation of the deuterated compound from its unlabeled analog is generally not achieved by chromatography due to their identical chemical properties; this separation is performed by the mass spectrometer.
Table 3: Summary of Chromatographic Techniques for Azetidine-2-carboxylic Acid Analysis
| Technique | Column Type | Detection Method | Key Application |
|---|---|---|---|
| HPLC | Cation exchange resin nih.gov | Fluorescence (post-column derivatization) nih.gov | Quantification in plant extracts nih.gov |
| HPLC | Chiral stationary phase (e.g., CROWNPAK CR-I(+)/(-)) shimadzu.com | Mass Spectrometry (MS) | Chiral separation of D/L isomers shimadzu.com |
| HILIC | Amide or other polar stationary phases sigmaaldrich.comresearchgate.net | Mass Spectrometry (MS) | Analysis of polar metabolites in complex matrices sigmaaldrich.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, amino acids, including this compound, are non-volatile due to their polar and zwitterionic nature at physiological pH. sigmaaldrich.com Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. sigmaaldrich.com The derivatization process replaces active hydrogens on the carboxylic acid and secondary amine groups with nonpolar moieties. sigmaaldrich.com this compound, serving as an internal standard, undergoes the same derivatization reactions as the unlabeled analyte.
Common derivatization strategies applicable to this compound include:
Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, typically a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is frequently used. The resulting TBDMS derivatives are significantly more stable and less sensitive to moisture compared to other silyl derivatives. sigmaaldrich.com The reaction involves heating the dried amino acid with MTBSTFA, often in a solvent like acetonitrile, to ensure complete derivatization. sigmaaldrich.com
Esterification followed by Acylation: This two-step process is another robust method. First, the carboxylic acid group is esterified, for example, by heating with methanolic HCl to form a methyl ester. nih.gov Subsequently, the secondary amine group is acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA), which creates a highly electronegative derivative suitable for sensitive detection by GC-MS, particularly with negative-ion chemical ionization (NICI). nih.gov
The choice of derivatization protocol depends on the specific requirements of the analysis, such as sensitivity needs and the complexity of the sample matrix.
Table 1: Common GC-MS Derivatization Protocols for Amino Acids
| Derivatization Method | Reagent(s) | Groups Targeted | Key Advantages |
|---|---|---|---|
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Carboxyl (-COOH) and Amine (-NH) | Forms stable, moisture-resistant derivatives; single-step reaction. sigmaaldrich.com |
| Esterification & Acylation | 1. Acidified Alcohol (e.g., 2M HCl in Methanol)2. Acylating Agent (e.g., Pentafluoropropionic Anhydride - PFPA) | 1. Carboxyl (-COOH)2. Amine (-NH) | Creates stable, volatile derivatives suitable for sensitive detection modes like NICI. nih.gov |
High-Performance Liquid Chromatography (HPLC) Methods for Deuterated Amino Acids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis and does not inherently require derivatization for volatility. sigmaaldrich.com In the context of this compound, HPLC is typically coupled with mass spectrometry (LC-MS), where the deuterated compound serves as an ideal internal standard for accurate quantification. deepdyve.com The method's precision relies on the co-elution of the deuterated standard with the native analyte, with detection and differentiation occurring in the mass spectrometer.
Several HPLC modes can be employed for the analysis of azetidine-2-carboxylic acid and its deuterated analogue:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating very polar compounds like amino acids. sigmaaldrich.comresearchgate.net One established method uses a TSKgel Amide-80 column with a mobile phase consisting of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297). researchgate.net This approach is suitable for direct analysis without derivatization.
Reversed-Phase Liquid Chromatography (RPLC): While less retentive for underivatized amino acids, RPLC is widely used when combined with derivatization. Pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) attaches a hydrophobic moiety to the amino acid. deepdyve.comjasco.hu This modification significantly increases retention on standard C18 columns and enhances detection by UV or fluorescence detectors, in addition to MS. deepdyve.comjasco.hu The Fmoc-Cl derivatization is rapid and the resulting derivatives can be effectively separated from the matrix using solid-phase extraction (SPE). deepdyve.com
Ion-Exchange Chromatography: This technique separates amino acids based on their charge. A method for the underivatized azetidine-2-carboxylic acid uses a cation exchange resin column with a gradient elution of sodium citrate (B86180) and sodium nitrate (B79036) buffers, followed by post-column derivatization for fluorescence detection. nih.gov
Table 2: Selected HPLC Methods for Azetidine-2-carboxylic Acid Analysis
| HPLC Mode | Column Type | Derivatization | Mobile Phase Example | Detection |
|---|---|---|---|---|
| HILIC | TSKgel Amide-80 researchgate.net | None (Direct Analysis) | Acetonitrile and 10 mM aqueous ammonium acetate researchgate.net | MS, UV (260 nm) researchgate.net |
| RPLC | C18 / Reversed-Phase | Pre-column (e.g., Fmoc-Cl) deepdyve.com | Acetonitrile/Water Gradient | MS/MS, UV, Fluorescence deepdyve.com |
| Ion-Exchange | Cation Exchange Resin nih.gov | Post-column (for fluorescence) | Gradient of Sodium Citrate and Sodium Nitrate buffers nih.gov | Fluorescence nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) in this compound Derivates
Isotope Ratio Mass Spectrometry (IRMS) is an advanced analytical technique used to measure the relative abundance of stable isotopes in a sample, such as ¹³C/¹²C or ¹⁵N/¹⁴N. While this compound is an artificially enriched deuterated (²H) compound, the principles of IRMS are critical for studying the natural isotopic signatures of the unlabeled compound or its derivatives in various scientific fields, including archaeology and nutritional studies. nih.gov
When analyzing amino acids with IRMS, the method of sample introduction is crucial.
Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS): This approach requires the amino acid to be derivatized to become volatile, using protocols similar to those for standard GC-MS. nih.gov A significant drawback is that the derivatization process itself can cause isotopic fractionation, where isotopes react at slightly different rates, potentially altering the natural isotopic ratio of the analyte and leading to inaccurate measurements. nih.gov
Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS): This technique has emerged as a superior alternative for the isotopic analysis of amino acids. nih.gov LC/IRMS allows for the direct analysis of underivatized amino acids in solution. By avoiding the derivatization step, it eliminates the associated risk of isotopic fractionation, providing a more accurate and reliable measurement of the true isotopic enrichment of the amino acids. nih.gov This makes LC/IRMS a powerful tool for tracing the origins and metabolic pathways of compounds like azetidine-2-carboxylic acid in biological and environmental systems.
Table 3: Comparison of IRMS Approaches for Amino Acid Isotopic Analysis
| Technique | Sample Preparation | Key Advantage | Key Disadvantage |
|---|---|---|---|
| GC/IRMS | Derivatization required (e.g., esterification, silylation) | High chromatographic resolution for complex mixtures. | Derivatization can introduce isotopic fractionation, potentially skewing results. nih.gov |
| LC/IRMS | No derivatization required | Avoids derivatization-induced isotopic fractionation, providing more accurate isotopic values. nih.gov | May have lower chromatographic resolution for some isomers compared to GC. |
Mechanistic Insights from D,l Azetidine 2 Carboxylic Acid D4 Studies
Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving D,L-Azetidine-2-carboxylic Acid-d4
The kinetic isotope effect (KIE) is a crucial tool for elucidating enzymatic reaction mechanisms, particularly for determining whether the cleavage of a specific bond is a rate-limiting step. The use of a deuterated substrate like this compound, where deuterium (B1214612) atoms replace hydrogens on the azetidine (B1206935) ring, is central to this approach. A primary KIE (kH/kD > 1) is observed when a C-H bond at a labeled position is broken during the rate-determining step of a reaction. This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, requiring more energy to break.
While direct published studies measuring the KIE for this compound are not available, we can consider its potential application in understanding enzymes that metabolize Aze. For instance, some bacteria can detoxify and utilize Aze as a nitrogen source. nih.gov One such enzyme, L-azetidine-2-carboxylate hydrolase (A2CH) from Pseudomonas sp., catalyzes the hydrolytic opening of the azetidine ring to form 2-hydroxy-4-aminobutyric acid. nih.govnih.gov
A study of this enzyme using this compound could provide significant mechanistic insights. If the reaction mechanism involves the abstraction of a proton from one of the ring carbons in the rate-limiting step, a significant primary KIE would be expected. Conversely, the absence of a KIE would suggest that C-H bond cleavage is not rate-limiting, pointing towards other steps, such as nucleophilic attack at the carboxyl carbon or ring opening, as the slowest step. Furthermore, solvent isotope effects, measured by running the reaction in D₂O, can reveal the role of proton transfers from water in the catalytic mechanism. mdpi.comnih.gov
| Parameter | Description | Potential Finding with Aze-d4 |
| Primary KIE | Measures the effect of isotopic substitution at a position where a bond is broken. | A value > 1 would indicate C-H bond cleavage is rate-limiting. |
| Secondary KIE | Measures the effect of isotopic substitution at a position where no bonds are broken. | Can provide information about changes in hybridization at the labeled carbon. |
| Solvent Isotope Effect | Compares reaction rates in H₂O versus D₂O. | Can determine if proton transfer from the solvent is involved in the mechanism. mdpi.com |
Structural Biology Approaches to this compound-Protein Interactions
The incorporation of azetidine-2-carboxylic acid in place of proline can significantly alter the structure and function of proteins. wikipedia.orgnih.gov this compound is an invaluable tool for studying these interactions using structural biology methods like NMR, where the deuterium label can be used to simplify spectra or probe dynamics.
Azetidine-2-carboxylic acid (Aze) acts as a proline analogue and can be mistakenly incorporated into proteins during biosynthesis. wikipedia.orgnih.gov This substitution induces significant conformational changes due to the differences in ring size and pucker between the four-membered azetidine ring and the five-membered pyrrolidine (B122466) ring of proline.
Computational and experimental studies have revealed several key differences:
Increased Flexibility : Peptides containing Aze are generally more flexible than their proline-containing counterparts. nih.govnih.gov This is attributed to a decrease in the steric constraints imposed by the smaller four-membered ring, which reduces repulsive interactions with neighboring residues. nih.gov
Destabilization of Ordered Structures : The incorporation of Aze tends to destabilize ordered polypeptide conformations, such as the collagen triple helix. nih.gov The collagen-like extended conformation is energetically less favorable for Aze compared to proline. nih.gov
Altered Cis/Trans Isomerization : The energy barrier for the trans-cis isomerization of the peptide bond preceding the imino acid is affected. Studies on copolymers suggest that polymers containing Aze have a lessened cooperativity of the trans-cis transition compared to poly(proline). nih.gov This alteration in the conformational balance can disrupt protein folding and function. nih.govmdpi.com
| Property | Proline-Containing Peptides | Azetidine-2-Carboxylic Acid-Containing Peptides | Reference |
| Flexibility | More constrained due to five-membered ring. | More flexible due to smaller four-membered ring and reduced steric hindrance. | nih.govnih.gov |
| Ordered Structures | Stabilizes structures like the collagen triple helix. | Destabilizes ordered structures; less favorable extended conformation. | nih.gov |
| Cis/Trans Isomerism | Defined energy barrier and cooperativity for isomerization. | Lessened cooperativity of the trans-cis transition. | nih.gov |
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for obtaining high-resolution structural information about proteins and peptides containing Aze.
X-ray Crystallography has been used to determine the structure of enzymes that interact with Aze. For example, L-azetidine-2-carboxylate hydrolase (A2CH) was crystallized, and its structure was solved to a resolution of 1.38 Å. nih.gov Such studies are crucial for understanding the basis of substrate specificity and the catalytic mechanism at an atomic level. nih.gov The structural data reveals the precise architecture of the active site that accommodates the strained four-membered ring of Aze.
| Crystal Parameter | Value for L-Azetidine-2-carboxylate Hydrolase | Reference |
| Space Group | P2₁ | nih.gov |
| Unit-cell parameters | a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, β = 105.5° | nih.gov |
| Resolution | 1.38 Å | nih.gov |
| Vₘ (ų/Da) | 2.2 | nih.gov |
NMR Spectroscopy is particularly powerful for studying the solution-state conformation and dynamics of peptides. Both ¹H and ¹³C-NMR have been employed to characterize tetrapeptides containing Aze. umich.edu These studies can determine the conformation of individual peptide bonds (cis or trans). For instance, analysis of Boc-(L-Aze-L-Pro)₂-Opcp in trifluoroethanol indicated an all-cis peptide bond conformation, consistent with a left-handed helix. umich.edu The use of this compound in such studies would be advantageous. Deuterium has a different magnetic moment than hydrogen and is often "silent" in standard ¹H-NMR, which can simplify complex spectra and aid in resonance assignment.
| Peptide | Technique | Solvent | Key Finding | Reference |
| Boc-(L-Aze-L-Pro)₂-Opcp | ¹H-NMR, ¹³C-NMR, CD | Trifluoroethanol | All-cis peptide bond conformation, suggesting a left-handed helix. | umich.edu |
| Boc-(L-Pro)₃-L-Aze-Opcp | ¹H-NMR, ¹³C-NMR, CD | Chloroform, Trifluoroethanol | Presence of both cis and trans peptide bonds, indicating structural perturbation by the single Aze residue. | umich.edu |
Allosteric Modulation and Conformational Dynamics Probed by this compound
The incorporation of Aze into a protein can have effects that extend beyond the local substitution site, potentially leading to allosteric modulation of the protein's function. Allostery involves the regulation of a protein's activity at one site by the binding of an effector molecule at a different, distant site. This regulation is transmitted through changes in the protein's conformational dynamics.
The finding that Aze incorporation increases the flexibility of the polypeptide chain and alters the cis-trans equilibrium of peptide bonds provides a direct link to changes in conformational dynamics. nih.govnih.gov An increase in local flexibility in one region of a protein can be propagated through the structure, altering the ensemble of conformations available to the protein and thereby affecting the function of distant sites, such as an active site or a binding interface. For example, the misincorporation of Aze into proteins is known to trigger a global stress response by inducing the accumulation of misfolded proteins, which indicates a significant disruption of cellular proteostasis and protein dynamics. nih.govbiorxiv.org
While no studies have explicitly demonstrated allosteric modulation by Aze as an external ligand, its incorporation into a protein provides a model system for studying how local perturbations in structure and dynamics can have long-range functional consequences. This compound is an ideal probe for these dynamic studies. Techniques such as solid-state deuterium NMR or quasi-elastic neutron scattering, which are sensitive to the motions of deuterated labels, could be used to precisely map the changes in conformational dynamics that occur when proline is replaced by its four-membered ring analogue.
Computational and Theoretical Chemistry Perspectives on D,l Azetidine 2 Carboxylic Acid D4
Molecular Dynamics Simulations of D,L-Azetidine-2-carboxylic Acid-d4 in Biological Environments
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide invaluable insights into its interactions within biological systems, such as its behavior in aqueous solution or near a protein binding site.
Simulations would typically involve placing the deuterated azetidine (B1206935) molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. For a deuterated compound, these parameters, particularly those related to bond stretching and bending involving deuterium (B1214612), would need to be carefully validated or adjusted to accurately reflect the stronger and shorter C-D bond compared to a C-H bond.
The primary goal of such simulations would be to understand how deuteration affects the conformational landscape and intermolecular interactions of the molecule. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule and determine how deuteration might alter its interactions with surrounding water molecules.
Hydrogen (or Deuterium) Bonding Analysis: To quantify the number and lifetime of hydrogen/deuterium bonds formed between the azetidine ring and water or other biological molecules.
| Simulation Parameter | Value | Purpose |
| Force Field | CHARMM36, AMBER, or GROMOS | Describes the potential energy and forces between atoms. |
| Water Model | TIP3P or SPC/E | Represents the solvent environment. |
| System Size | ~5000 water molecules | Ensures the solute is sufficiently solvated to avoid interactions with its periodic images. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates physiological pressure. |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe relevant molecular motions and interactions. |
| Integration Timestep | 2 fs | The time interval at which the equations of motion are solved. |
These simulations could reveal subtle changes in the hydration shell and dynamics of this compound compared to its non-deuterated counterpart, which could have implications for its biological activity and transport.
Quantum Chemical Calculations for this compound Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure, stability, and reactivity of molecules from first principles. For this compound, these calculations can elucidate the effects of isotopic substitution on its fundamental chemical properties.
A key focus of such calculations would be the impact of deuterium on the vibrational frequencies of the molecule. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the increased mass of deuterium. This difference in zero-point vibrational energy (ZPVE) can affect the molecule's stability and the activation energies of reactions it undergoes.
Key areas of investigation using quantum chemical calculations would include:
Geometric Optimization: To determine the most stable three-dimensional structure of the molecule.
Vibrational Frequency Analysis: To calculate the vibrational modes and their corresponding frequencies, which can be compared to experimental infrared (IR) and Raman spectra for verification.
Reaction Pathway Analysis: To map out the energy profile of potential chemical reactions, such as enzymatic transformations, and to determine the transition state structures and activation energies.
The table below illustrates the theoretical difference in vibrational frequencies for a typical C-H versus a C-D bond.
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Consequence of Isotopic Substitution |
| C-H | ~3000 | The higher frequency reflects a lower reduced mass and a higher zero-point vibrational energy. |
| C-D | ~2200 | The lower frequency is a direct result of the increased mass of deuterium, leading to a lower zero-point vibrational energy. |
These calculations would be instrumental in predicting how the deuteration of this compound influences its chemical reactivity and stability, providing a theoretical foundation for understanding its behavior in chemical and biological systems.
In Silico Modeling of this compound Metabolic Transformations
In silico metabolic modeling aims to predict the metabolic fate of a compound within a biological system. For this compound, this involves constructing a computational model that simulates its potential enzymatic transformations. Such models are built upon extensive databases of known metabolic reactions and enzyme specificities.
The process of modeling the metabolic transformations of a deuterated compound would generally follow these steps:
Metabolic Network Reconstruction: A metabolic network of the organism or cell type of interest is used as the basis for the simulation.
Substrate Input: this compound is introduced into the model as a substrate.
Prediction of Transformations: The model predicts potential metabolic reactions based on the substrate's structure and the known catalytic capabilities of the enzymes in the network. For a deuterated compound, particular attention is paid to reactions involving the cleavage of C-D bonds.
Incorporation of Isotope Effects: The kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution, is a critical parameter. The rates of reactions involving C-D bond cleavage are expected to be slower than those involving C-H bond cleavage. nih.gov This effect can be incorporated into the model to provide more accurate predictions of metabolite formation over time.
A simplified, hypothetical metabolic pathway and the expected impact of deuteration are outlined below.
| Metabolic Step | Enzyme Class | Expected Impact of Deuteration (d4) |
| Hydroxylation at a deuterated carbon | Cytochrome P450 | Significant decrease in the rate of this reaction due to a primary kinetic isotope effect. |
| Dehydrogenation involving a C-D bond | Dehydrogenase | Slower reaction rate compared to the non-deuterated analog. |
| Ring opening or other transformations | Various hydrolases, etc. | Minimal to no direct isotopic effect if C-D bonds are not broken in the rate-determining step. |
In silico metabolic modeling can thus serve as a predictive tool to identify likely metabolites of this compound and to hypothesize how its metabolic profile might differ from the non-deuterated form, guiding subsequent experimental studies. researchgate.net
Prediction of Isotopic Effects and Their Experimental Verification
The kinetic isotope effect (KIE) is a cornerstone of physical organic chemistry and is particularly pronounced for deuterium substitution due to the doubling of the mass of hydrogen. wikipedia.org The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).
Prediction of KIE:
Theoretical prediction of the KIE for reactions involving this compound can be achieved using computational methods. This typically involves:
Locating the Transition State: Quantum chemical calculations are used to identify the structure of the transition state for the reaction of interest.
Calculating Vibrational Frequencies: The vibrational frequencies of the reactant and the transition state are calculated for both the deuterated and non-deuterated species.
Applying Transition State Theory: The KIE is then calculated based on the differences in the zero-point vibrational energies between the isotopic reactants and transition states.
Experimental Verification:
The computationally predicted KIEs can be experimentally verified using a variety of techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the progress of a reaction and determine the relative rates of disappearance of the deuterated and non-deuterated reactants. nih.gov
Mass Spectrometry (MS): MS can be used to measure the ratio of products formed from a mixture of deuterated and non-deuterated starting materials in a competition experiment. nih.gov
Chromatographic Methods: Techniques like HPLC can be used to separate and quantify reactants and products over time, allowing for the determination of reaction rates.
The table below provides a summary of theoretical and experimental approaches to studying isotopic effects.
| Aspect | Computational Approach | Experimental Verification Method |
| Primary KIE | Calculation of ZPVE differences between reactants and transition states using DFT. | Inter- or intramolecular competition experiments analyzed by NMR or MS. |
| Secondary KIE | Similar to primary KIE calculations, but for atoms not directly involved in bond breaking. | Precise rate measurements of separate reactions of deuterated and non-deuterated substrates. |
| Equilibrium Isotope Effects | Calculation of the free energy change for isotopic exchange reactions. | Direct measurement of the equilibrium constant for an isotopic exchange reaction. |
The study of isotopic effects in this compound provides a powerful means to probe reaction mechanisms and to understand how subtle changes in molecular structure can have significant consequences for chemical and biological reactivity.
Emerging Research Avenues and Future Directions for D,l Azetidine 2 Carboxylic Acid D4 Research
Development of Advanced Biosensors Utilizing D,L-Azetidine-2-carboxylic Acid-d4
The development of advanced biosensors for the detection and quantification of specific biomolecules is a rapidly growing field. While direct research on biosensors utilizing this compound is still nascent, the principles of biosensor design and the known properties of azetidine-2-carboxylic acid and deuterated compounds suggest significant potential.
Future biosensors could be designed based on enzymes that interact with azetidine-2-carboxylic acid. For instance, prolyl-tRNA synthetase, which can recognize and activate azetidine-2-carboxylic acid, could be integrated into a sensor platform. biorxiv.org The incorporation of the deuterated analog could be detected through changes in mass or vibrational frequency, forming the basis of highly sensitive and selective detection methods.
Potential Biosensor Platforms:
| Sensor Type | Detection Principle | Potential Application |
| Mass-based Sensors | Changes in mass upon binding or incorporation of this compound. | Quantification of enzymatic activity or cellular uptake. |
| Spectroscopic Sensors | Shifts in spectroscopic signals (e.g., Raman) due to the C-D bond. | In-situ monitoring of metabolic processes involving the analog. |
| Electrochemical Sensors | Alterations in electrochemical properties of enzymes upon interaction with the deuterated compound. | High-throughput screening of enzyme inhibitors. |
The development of such biosensors would be invaluable for studying the metabolic fate of this compound and its effects on biological systems with high temporal and spatial resolution.
Integration of this compound in Multi-Omics Research
Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like metabolites (metabolomics) and proteins (proteomics), are revolutionizing our understanding of complex biological systems. Stable isotope labeling using compounds like this compound is a powerful tool in this context. acs.orgnih.gov
In metabolomics , this compound can be used as a tracer to follow the metabolic pathways of proline and related compounds. nih.gov By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can elucidate metabolic fluxes and identify novel metabolic routes. This is particularly relevant for studying proline metabolism, which is implicated in various physiological and pathological processes. nih.gov
In proteomics , the ability of azetidine-2-carboxylic acid to be misincorporated in place of proline provides a unique opportunity for protein labeling. nih.govbiorxiv.org Using the deuterated analog allows for the identification and quantification of newly synthesized proteins through mass spectrometry-based approaches. This can provide insights into protein turnover rates and the cellular response to various stimuli.
Applications in Multi-Omics:
| Omics Field | Application of this compound | Research Insights |
| Metabolomics | Stable Isotope Labeling | Elucidation of proline metabolic pathways and fluxes. |
| Proteomics | In vivo protein labeling | Measurement of protein synthesis and turnover rates. |
| Fluxomics | Metabolic flux analysis | Quantifying the flow of metabolites through cellular pathways. |
The integration of this compound into multi-omics workflows promises to provide a more dynamic and comprehensive view of cellular processes.
Novel Derivatization Strategies for this compound in Advanced Analytics
The sensitive and accurate analysis of amino acids and their analogs often requires chemical derivatization to improve their chromatographic and mass spectrometric properties. researchgate.netdntb.gov.ua For this compound, the development of novel derivatization strategies is crucial for its application in advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Derivatization can target the carboxylic acid or the secondary amine group of the azetidine (B1206935) ring. Novel reagents are being designed to enhance ionization efficiency, introduce specific fragmentation patterns for improved identification, and enable multiplexed analysis through isobaric tagging. nih.govthermofisher.com
Emerging Derivatization Approaches:
| Derivatization Target | Reagent Class | Advantages |
| Carboxylic Acid | Isotope-coded reagents | Improved quantification accuracy through internal standards. researchgate.net |
| Amine Group | Charge-carrying reagents | Enhanced ionization efficiency in mass spectrometry. |
| Both Groups | Bifunctional reagents | Comprehensive modification for improved chromatographic separation. |
These advanced derivatization strategies, combined with the inherent isotopic label of this compound, will enable highly sensitive and specific quantification in complex biological matrices.
Exploration of this compound in Astrobiological Research Analogs
Astrobiology seeks to understand the origin, evolution, and distribution of life in the universe. The study of prebiotic chemistry, which explores the chemical reactions that may have led to the emergence of life, is a key aspect of this field. Amino acids are of particular interest due to their central role in biology. mdpi.com
The interaction of amino acids with mineral surfaces is thought to have been a crucial step in prebiotic evolution, potentially catalyzing polymerization and protecting molecules from degradation. mdpi.com Research has explored the adsorption of proline on various minerals of prebiotic interest. mdpi.com this compound can serve as a valuable analog in such studies. The deuterium label allows for the precise tracking of the molecule's fate on mineral surfaces and in simulated prebiotic environments, distinguishing it from any non-deuterated contaminants.
Potential Astrobiological Experiments:
| Experimental Setup | Role of this compound | Scientific Question |
| Mineral Surface Adsorption | Labeled tracer to study binding and reactivity. | How do mineral surfaces influence the stability and reactivity of amino acid analogs? |
| Simulated Hydrothermal Vents | Isotopic probe to monitor chemical transformations. | Can azetidine-based molecules form under prebiotic conditions? |
| Meteorite Analog Studies | Spiked compound to assess stability and transport. | What is the fate of organic molecules during atmospheric entry and impact? |
By using this compound, astrobiologists can gain deeper insights into the chemical processes that may have set the stage for life on Earth and potentially elsewhere.
Application in Combinatorial Biosynthesis for Novel Analogs
Combinatorial biosynthesis is a powerful strategy for generating novel bioactive compounds by introducing new building blocks into existing biosynthetic pathways. The structural similarity of azetidine-2-carboxylic acid to proline makes it an attractive candidate for incorporation into peptides and other natural products by non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov
Recent studies have successfully demonstrated the introduction of an azetidine-2-carboxylic acid synthase into a bacterial pathway to produce novel analogs of existing natural products. nih.govnih.gov The use of this compound in such systems would offer several advantages. The deuterium label would facilitate the detection and structural elucidation of the novel compounds produced. Furthermore, the kinetic isotope effect associated with the C-D bonds could potentially influence the efficiency of incorporation and the stability of the resulting analogs, leading to compounds with altered biological activities. nih.gov
Potential for Novel Analog Generation:
| Biosynthetic System | Potential Novel Product | Advantage of Deuteration |
| Non-Ribosomal Peptide Synthetases | Azetidine-containing peptides | Facilitated detection and structural analysis. |
| Polyketide-NRPS Hybrids | Hybrid molecules with a deuterated azetidine moiety | Potential for altered bioactivity and metabolic stability. |
| Ribosomal Peptide Synthesis | Proteins with incorporated deuterated azetidine | Probing protein structure and function. |
The application of this compound in combinatorial biosynthesis holds significant promise for the discovery and development of new molecules with unique and potentially valuable properties.
Q & A
Q. Advanced Research Focus
- Sample preparation : Deproteinize plasma with acetonitrile, then derivatize with dansyl chloride for enhanced LC-MS sensitivity .
- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect ring-opened metabolites (e.g., 4-amino-2-(S-cysteinyl)butyric acid) .
- Quantitation : Normalize against a deuterated internal standard (e.g., D,L-proline-d7) to account for matrix effects .
How can researchers mitigate the risk of misincorporation artifacts when studying this compound in protein folding assays?
Q. Advanced Research Focus
- Pulse-chase experiments : Limit exposure time to the compound to reduce prolonged misincorporation.
- Structural validation : Use circular dichroism (CD) spectroscopy to compare helicity of proteins synthesized with/without the deuterated analog .
- Cryo-EM validation : Resolve 3D structures to confirm localized misfolding at proline-rich domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
